Norgestrel-d5

Description

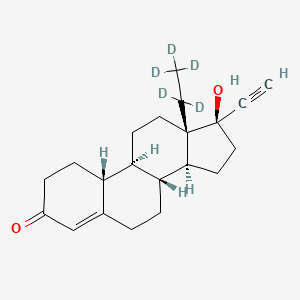

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2 |

InChI Key |

WWYNJERNGUHSAO-LXKXRCJXSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Norgestrel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Norgestrel-d5. This compound is the deuterium-labeled version of Norgestrel, a synthetic progestin. Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of Norgestrel in complex biological matrices, primarily in pharmacokinetic and metabolic studies.

Norgestrel itself is a racemic mixture of two stereoisomers: levonorgestrel and dextronorgestrel.[1][2] The biological activity is attributed almost entirely to levonorgestrel, which functions as a potent agonist of the progesterone receptor.[2]

Core Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. This data is essential for method development, analytical standard preparation, and quality control applications.[3]

| Property | Value |

| Chemical Name | (8R, 9S, 10R, 13S, 14S, 17R)-13-(ethyl-d5)-17-ethynyl-17-hydroxy-1, 2, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one[3] |

| Synonyms | (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d5, Wy-3707-d5 |

| Molecular Formula | C₂₁H₂₃D₅O₂[3][4][5] |

| Molecular Weight | 317.48 g/mol [4][5] |

| CAS Number | 2015995-56-7[3][6] |

| Unlabeled CAS No. | 6533-00-2[4] |

| Typical Purity | >98% (by HPLC)[4] |

| Appearance | Crystalline solid (based on unlabeled Norgestrel)[1] |

| Storage Temperature | 2-8°C or as recommended by the supplier[7] |

Biological Activity and Signaling Pathway

As an isotopic analog, this compound is presumed to follow the same biological pathways as unlabeled Norgestrel. The active component, levonorgestrel, exerts its progestational effects by binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that modulates gene expression in target tissues.

References

- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norgestrel - Wikipedia [en.wikipedia.org]

- 3. Norgestrel D5 | CAS No: 2015995-56-7 [aquigenbio.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. scbt.com [scbt.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. D(−)-ノルゲストレル analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Norgestrel-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Norgestrel-d5 as an internal standard in quantitative bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will detail the underlying principles, experimental workflows, and data presentation pertinent to its application.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard (IS) is a practical application of the isotope dilution mass spectrometry (IDMS) principle. In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The fundamental premise is that the deuterated standard will behave almost identically to the endogenous, non-labeled analyte (Norgestrel) throughout the entire analytical procedure, including extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2][3]

Because this compound is chemically identical to Norgestrel, with the only difference being the presence of five deuterium atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[3][4] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations or losses encountered during the sample preparation and analysis are effectively normalized. This results in a highly accurate and precise quantification of the analyte of interest.[5]

Mechanism of Action in the Analytical Workflow

The efficacy of this compound as an internal standard is best understood by examining its role at each stage of a typical bioanalytical workflow.

A good internal standard is expected to mimic the analyte throughout the extraction process, HPLC injection, and ionization.[1] For LC-MS/MS analysis, stable isotope-labeled compounds are ideal as they exhibit the same extraction recovery and ionization response as the analyte.[1]

Sample Preparation

During sample preparation, which often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from complex biological matrices such as plasma or serum, both Norgestrel and this compound will exhibit nearly identical partitioning behavior and recovery rates.[1][6] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard, thus keeping their ratio constant.

Chromatographic Separation

In liquid chromatography, the deuterated standard co-elutes with the native analyte. While a minor chromatographic shift can sometimes be observed with deuterated compounds, they generally elute very close to the analyte, ensuring that they experience the same chromatographic conditions and potential matrix effects at the time of elution.[3]

Ionization and Detection

Within the mass spectrometer's ion source, both molecules will have virtually identical ionization efficiencies.[1] Factors that can affect ionization, such as ion suppression from co-eluting matrix components, will impact both the analyte and the internal standard to a similar degree.[4] The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). For instance, the protonated precursor ion for norgestrel is monitored at m/z 313.30, while a deuterated analog like levonorgestrel D6 is monitored at m/z 319.00.[1][7]

The following Graphviz diagram illustrates the logical relationship of how this compound as an internal standard corrects for analytical variability.

Experimental Protocol: Quantification of Norgestrel in Human Plasma using this compound

This section provides a detailed, synthesized experimental protocol based on common methodologies found in the literature for the quantification of norgestrel using a deuterated internal standard.[1][6][7]

1. Materials and Reagents

-

Norgestrel and this compound (or other deuterated norgestrel) reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium hydroxide

-

Human plasma (with anticoagulant like K2EDTA)

-

Extraction solvent (e.g., methyl tert-butyl ether, or a mixture of hexane and ethyl acetate)

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare primary stock solutions of Norgestrel and this compound in methanol.

-

Prepare a series of working standard solutions by serially diluting the Norgestrel stock solution with a 50:50 methanol/water mixture.

-

Prepare a working internal standard solution of this compound.

-

Spike blank human plasma with the working standard solutions to create calibration standards at various concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound working solution.

-

Vortex mix for 30 seconds.

-

Add 3 mL of the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

The following Graphviz diagram outlines the experimental workflow.

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. lcms.cz [lcms.cz]

- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 4. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home - Cerilliant [cerilliant.com]

- 6. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of Norgestrel-d5 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Norgestrel-d5 for research purposes. This compound, a deuterated analog of the synthetic progestin Norgestrel, is an essential tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This guide details available suppliers, their product specifications, relevant experimental protocols, and the underlying biological pathways of Norgestrel's action.

Commercial Availability and Product Specifications

Several reputable suppliers offer this compound for research applications. The following table summarizes key quantitative data for their products. Please note that specifications and availability are subject to change, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis (CoA).

| Supplier | Catalog Number (Example) | Chemical Purity (Typical) | Isotopic Purity (Enrichment) | Available Unit Sizes | CAS Number | Molecular Formula | Molecular Weight |

| Clinivex | RCL8B130778[1] | Inquire for details | Inquire for details | mg quantities[1] | 2015995-56-7 (d5) | C₂₁H₂₃D₅O₂ | ~317.48 g/mol |

| Santa Cruz Biotechnology | sc-212508 | High Purity | Inquire for details | Inquire for details | 2015995-56-7 (d5)[2] | C₂₁H₂₃D₅O₂[2] | 317.48 g/mol [2] |

| Aquigen Bio Sciences | AQ-N011223 | High-quality reference standard[3] | Inquire for details | Custom Synthesis (mg, gm, kg)[3] | 2015995-56-7[3] | C₂₁H₂₃D₅O₂[3] | 317.5 g/mol [3] |

| Pharmaffiliates | PA STI 069150 | High Purity | Inquire for details | Inquire for details | Not Available | C₂₁H₂₃D₅O₂ | 317.48 g/mol |

| BDG Synthesis | 130778 | >98% (HPLC)[4] | Inquire for details | 10mg, 25mg[4] | 6533-00-2 (unlabelled) | C₂₁H₂₃D₅O₂[4] | 317.48 g/mol [4] |

| MedChemExpress | HY-108499S | High Purity | Inquire for details | Inquire for details | 2015995-56-7[5] | C₂₁H₂₃D₅O₂ | 317.48 g/mol |

| Isotope Science / Alfa Chemistry | 2015995-56-7 | Research Grade | Deuterium-labeled | Inquire for details | 2015995-56-7[6] | C₂₁H₂₃D₅O₂ | ~317.48 g/mol |

Mechanism of Action and Signaling Pathways

Norgestrel is a synthetic progestogen that exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR).[7] Its mechanism of action in contraception is multifaceted, involving the suppression of ovulation, thickening of cervical mucus to impede sperm penetration, and alteration of the endometrium to prevent implantation.[8][9]

The signaling pathways initiated by Norgestrel binding to the progesterone receptor can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of Norgestrel to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins.[10] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in regulating the menstrual cycle and pregnancy.[10][11]

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, Norgestrel can also initiate rapid, non-genomic signaling events.[12] These are mediated by a subpopulation of progesterone receptors located at the cell membrane. Upon Norgestrel binding, these receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.[13]

Experimental Protocols: Use of this compound as an Internal Standard

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of Norgestrel or its active enantiomer, Levonorgestrel, in biological matrices. The following is a generalized protocol based on published methodologies.

Sample Preparation

-

Aliquoting : Aliquot a known volume (e.g., 100-500 µL) of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a small volume of a known concentration of this compound solution in an organic solvent (e.g., methanol) to each sample, except for the blank matrix.

-

Protein Precipitation : Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol. Vortex mix for 1-2 minutes.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction (Optional but recommended for cleaner samples) :

-

Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the supernatant.

-

Vortex mix vigorously for 5-10 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the analyte and internal standard to a new tube.

-

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution : Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Final Centrifugation : Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions (Example)

-

Liquid Chromatography System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column : A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase : A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate : 0.3 - 0.5 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 - 10 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions :

-

Norgestrel : Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound : Monitor the corresponding transition for the deuterated internal standard, which will have a higher m/z for the precursor ion due to the deuterium labeling.

-

-

Data Analysis : The concentration of Norgestrel in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Norgestrel and a constant concentration of this compound.

Conclusion

This compound is a critical reagent for researchers in drug development and related fields, enabling accurate and precise quantification of Norgestrel in biological systems. The selection of a suitable commercial supplier should be based on the specific requirements of the research, including purity, isotopic enrichment, and available documentation. The provided experimental protocol offers a robust starting point for the development of bioanalytical methods, while the understanding of Norgestrel's signaling pathways provides a biological context for such studies.

References

- 1. clinivex.com [clinivex.com]

- 2. scbt.com [scbt.com]

- 3. Norgestrel D5 | CAS No: 2015995-56-7 [aquigenbio.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. medchemexpress.com [medchemexpress.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Norgestrel - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Norgestrel? [synapse.patsnap.com]

- 9. What is Norgestrel used for? [synapse.patsnap.com]

- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Stability and Storage of Norgestrel-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Norgestrel-d5, a deuterated isotopologue of Norgestrel. Understanding the stability profile of this compound is critical for ensuring its integrity in research and analytical applications, as well as for the development of robust pharmaceutical formulations. This document synthesizes available data on its degradation under various stress conditions, outlines experimental protocols for stability testing, and presents degradation pathways.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. Based on supplier recommendations and data for the non-deuterated form, the following conditions are advised:

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled Room Temperature (15°C to 25°C) or Refrigeration (2°C to 8°C) | Prevents thermal degradation. Refrigeration is recommended for long-term storage to minimize any potential degradation.[1] |

| Light | Protected from light | Norgestrel contains chromophores that may absorb light, potentially leading to photolytic degradation.[2] |

| Moisture | Tightly closed container in a dry place | Minimizes hydrolysis and degradation accelerated by moisture. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | While not always specified, storage under an inert atmosphere can prevent oxidation. |

For routine laboratory use, storing this compound in a tightly sealed vial in a refrigerator and protecting it from light is a common and effective practice.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, studies on Levonorgestrel, the biologically active enantiomer of Norgestrel, provide highly relevant insights.

The following table summarizes the degradation of Levonorgestrel under various stress conditions as per International Council for Harmonisation (ICH) guidelines. These conditions are designed to accelerate degradation to a level of 5-20%.

| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) |

| Acidic Hydrolysis | 2N HCl | 24 hours at 60°C | ~7%[3] |

| Alkaline Hydrolysis | 2N NaOH | 24 hours at 60°C | ~10%[3] |

| Oxidative Degradation | 30% H₂O₂ | 24 hours at 60°C | ~3%[3] |

| Thermal Degradation | Dry Heat | 24 hours at 105°C | No significant degradation[3] |

| Photolytic Degradation | UV Light (as per ICH Q1B) | 24 hours | Stable[3] |

| Humidity | 90% Relative Humidity | 168 hours at 25°C | ~0.20%[3] |

These results indicate that Levonorgestrel is most susceptible to degradation under acidic and alkaline conditions, with moderate sensitivity to oxidation. It demonstrates significant stability against thermal and photolytic stress. It is important to note that Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel; however, the stability of both enantiomers is expected to be very similar under these conditions.

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation studies on this compound, based on established methods for Levonorgestrel and ICH guidelines.

Preparation of Stock Solution

A stock solution of this compound is typically prepared in a solvent such as methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. This stock solution is then used for the individual stress studies.

Acidic Degradation

-

To a known volume of the this compound stock solution, add an equal volume of 2N hydrochloric acid.

-

Reflux the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 2N sodium hydroxide.

-

Dilute the solution with the mobile phase to a suitable concentration for analysis.

Alkaline Degradation

-

To a known volume of the this compound stock solution, add an equal volume of 2N sodium hydroxide.

-

Reflux the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 2N hydrochloric acid.

-

Dilute the solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

To a known volume of the this compound stock solution, add an equal volume of 30% hydrogen peroxide.

-

Keep the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Dilute the solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation

-

Place a known amount of solid this compound in a hot air oven maintained at 105°C for 24 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid in the mobile phase at a suitable concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure, prepare solutions of both the exposed and control samples in the mobile phase for analysis.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is used to quantify the amount of undegraded this compound and to separate it from its degradation products. A typical HPLC method for Levonorgestrel utilizes a C18 column with a gradient elution of acetonitrile and water.

Visualizations

Factors Affecting this compound Stability

The following diagram illustrates the key environmental factors that can influence the stability of this compound.

Caption: Key environmental factors influencing this compound stability.

Experimental Workflow for Forced Degradation Studies

This diagram outlines a typical workflow for conducting forced degradation studies on this compound.

Caption: Workflow for this compound forced degradation studies.

Degradation Pathways

While detailed degradation pathways for Norgestrel under all stress conditions are not fully elucidated in the public domain, some general pathways can be inferred. Under hydrolytic (acidic and alkaline) conditions, the primary sites of degradation are likely the functional groups susceptible to hydrolysis, although Norgestrel itself lacks easily hydrolyzable groups. The degradation observed is likely due to more complex reactions under harsh conditions.

Oxidative degradation may involve the oxidation of the hydroxyl group or the ethynyl group. Further research, including the use of mass spectrometry to identify degradation products, is necessary to fully map the degradation pathways of this compound under various stress conditions.

Conclusion

This compound is a relatively stable molecule, particularly under thermal and photolytic stress. However, it is susceptible to degradation in acidic, alkaline, and oxidative environments. For optimal stability, this compound should be stored at controlled room temperature or under refrigeration, protected from light and moisture. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own stability studies and to develop robust analytical methods for this compound and related compounds. A thorough understanding of its stability profile is crucial for ensuring the accuracy and reliability of experimental results and for the development of safe and effective pharmaceutical products.

References

The Indispensable Role of Deuterated Steroids in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The quantification of endogenous and synthetic steroids in complex biological matrices presents a significant challenge due to their structural similarity and the presence of interfering substances. This technical guide delves into the core applications of deuterated steroids, highlighting their critical role in overcoming these analytical hurdles. From serving as superior internal standards in mass spectrometry to enabling intricate metabolic studies, deuterated steroids have become an indispensable tool in clinical diagnostics, pharmaceutical development, and anti-doping efforts.

The Gold Standard: Deuterated Steroids as Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] Deuterated steroids, where one or more hydrogen atoms are replaced by deuterium, are the most common type of SIL-IS for steroid analysis.

Advantages of Deuterated Internal Standards:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can significantly impact the ionization efficiency of an analyte, leading to ion suppression or enhancement.[2] Because deuterated steroids have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience the same matrix effects.[1][3] This co-elution allows for accurate normalization of the analyte signal, thereby correcting for variations in ionization.[2]

-

Improved Accuracy and Precision: By compensating for variability in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative methods.[1][4]

-

Enhanced Reproducibility: The use of SIL-IS ensures consistent results across different analytical runs and even between different laboratories, enhancing the reproducibility and traceability of data.[1]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies such as the FDA and EMA in bioanalytical method validation guidelines.[1][2]

The following diagram illustrates the principle of using a deuterated internal standard in a typical LC-MS/MS workflow.

Quantitative Data Summary

The use of deuterated internal standards leads to significant improvements in key analytical parameters. The following table summarizes representative quantitative data from various studies, highlighting the enhanced performance of methods employing these standards.

| Analyte | Matrix | Internal Standard | Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) | Reference |

| 15 Adrenal Steroids | Serum | Deuterated analogs | 64 - 101 | Fully corrected by IS | 0.015 - 20 ng/mL | [5] |

| Testosterone | Urine | Deuterated OHA | Not specified | Not specified | 20 ng/mL (for OHA) | [6] |

| 10 Urinary Steroids | Urine | Not specified | Not specified | Not specified | 10 - 15 ng/mL | [7] |

Elucidating Metabolic Pathways

Deuterated steroids are invaluable tools for studying the complex pathways of steroid metabolism in vivo. By administering a deuterated steroid and tracking the appearance of its deuterated metabolites, researchers can map metabolic conversions, determine production rates, and calculate clearance rates.[8][9][10]

For example, studies have utilized:

-

[6,7,7-2H3]cholesterol, [6,7,7-2H3]pregnenolone, and [6,7,7-2H3]progesterone to investigate their metabolic fate in various organisms.[8]

-

Deuterium-labeled tetrahydrocortisol (THF-d5), allo-tetrahydrocortisol (allo-THF-d5), and tetrahydrocortisone (THE-d5) to study cortisol metabolism in humans.[11]

-

Dideuterio-estrone and monodeuterio-17β-estradiol to estimate estrogen production rates in pre- and post-menopausal women.[12][13]

The following diagram illustrates a simplified steroidogenesis pathway that can be investigated using deuterated precursors.

Applications in Clinical Diagnostics and Doping Control

Clinical Diagnostics:

Accurate measurement of steroid hormones is crucial for the diagnosis and management of various endocrine disorders, such as congenital adrenal hyperplasia, Cushing's syndrome, and hyperaldosteronism.[14][15] LC-MS/MS methods using deuterated internal standards provide the necessary specificity and accuracy for reliable steroid profiling in patient samples.[5] This allows for the simultaneous quantification of multiple steroids, providing a comprehensive picture of the steroid metabolome and aiding in the identification of enzymatic deficiencies.[14][16]

Doping Control:

In the field of anti-doping, the detection of synthetic anabolic androgenic steroids (AAS) is a primary objective. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a key technique used to differentiate between endogenous and exogenous steroids by measuring their carbon isotope ratios.[17] While not directly used as internal standards in IRMS, the synthesis and study of deuterated steroids contribute to a deeper understanding of steroid metabolism and reference ranges. Furthermore, deuterated standards are essential in the initial screening and quantification of prohibited substances by GC-MS and LC-MS/MS.[6][7] The determination of the deuterium/hydrogen ratio of endogenous urinary steroids is also an emerging area of research for doping control purposes.[7][18]

Experimental Protocols: A General Overview

While specific protocols vary depending on the analyte, matrix, and instrumentation, a general workflow for the analysis of steroids using deuterated internal standards by LC-MS/MS is outlined below.

A. Sample Preparation:

-

Spiking: A known amount of the deuterated internal standard mixture is added to the biological sample (e.g., serum, plasma, urine).[5]

-

Protein Precipitation: For serum or plasma, proteins are precipitated using an organic solvent such as methanol or acetonitrile.[4][5]

-

Extraction: The steroids are extracted from the supernatant using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]

-

Evaporation and Reconstitution: The extracted solvent is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[19]

B. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into an LC system, typically using a C18 reversed-phase column, to separate the steroids of interest. A gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile is commonly employed.[5][20]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, usually a triple quadrupole instrument. The steroids are ionized, typically by electrospray ionization (ESI), and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[5][21]

C. Data Analysis:

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The following diagram provides a visual representation of a typical experimental workflow.

Synthesis of Deuterated Steroids

The preparation of high-purity deuterated steroids is crucial for their successful application. Various synthetic strategies have been developed to introduce deuterium at specific positions within the steroid nucleus.[9][22] Common methods include:

-

Base-catalyzed exchange reactions using deuterium oxide (D₂O).[8]

-

Reductive deoxygenation with deuterium-donating reagents like dichloroaluminum deuteride.[22]

-

Reductive deuteration of unsaturated precursors using a deuterium atmosphere and a catalyst.[11]

-

Ultrasound-assisted microcontinuous processes for efficient and selective deuteration.[20]

The choice of synthetic route depends on the desired labeling position and the stability of the deuterium label. It is essential to ensure high isotopic purity to avoid interference with the measurement of the native analyte.[11]

Challenges and Considerations

While deuterated steroids offer significant advantages, there are some potential challenges to consider:

-

Isotopic Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can affect the accuracy of quantification. Careful selection of precursor-product ion transitions and optimization of instrument conditions can mitigate this issue.[21]

-

Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated analogs, eluting slightly earlier. This is generally not a significant issue but should be considered during method development.[3]

-

Cost and Availability: The synthesis of custom deuterated steroids can be expensive and time-consuming. However, a growing number of commercially available deuterated steroid standards are available.[21]

Conclusion

Deuterated steroids have revolutionized the field of bioanalysis, providing an unparalleled level of accuracy and reliability for the quantification of steroids in complex biological matrices. Their role as internal standards in mass spectrometry-based methods is fundamental to modern clinical diagnostics, pharmaceutical research, and anti-doping science. Furthermore, their application in metabolic studies continues to provide valuable insights into the intricate pathways of steroidogenesis and metabolism. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-quality deuterated steroids will undoubtedly continue to grow, solidifying their position as an essential tool for researchers and scientists in the years to come.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 4. texilajournal.com [texilajournal.com]

- 5. Multiplexed steroid profiling of gluco- and mineralocorticoids pathways using a liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the deuterium/hydrogen ratio of endogenous urinary steroids for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

- 16. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. History of doping at the Olympic Games - Elementar [elementar.com]

- 18. Effect of changes in the deuterium content of drinking water on the hydrogen isotope ratio of urinary steroids in the context of sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Home - Cerilliant [cerilliant.com]

- 22. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Norgestrel-d5: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Norgestrel-d5, a deuterated isotopologue of Norgestrel. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental physicochemical properties of this compound, its mechanism of action as a progestin, and detailed experimental protocols for its quantification in biological matrices. Particular emphasis is placed on its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Introduction

Norgestrel is a synthetic progestin widely used in hormonal contraceptives.[1] Its biological activity is primarily attributed to its levorotatory enantiomer, levonorgestrel. In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of the target analyte. This compound, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based assays of Norgestrel, as it shares near-identical physicochemical properties with the unlabeled drug while being distinguishable by its mass-to-charge ratio.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d5 | |

| Molecular Formula | C21H23D5O2 | |

| Molecular Weight | 317.48 g/mol | |

| Appearance | White Solid | |

| Storage Conditions | 2-8°C Refrigerator | |

| Applications | Progestogen; oral contraceptive; stable isotope-labeled internal standard |

Mechanism of Action

Norgestrel exerts its biological effects primarily by acting as an agonist at progesterone and estrogen receptors.[2] The binding of Norgestrel to these receptors in the hypothalamus and pituitary gland leads to a negative feedback loop, which in turn slows the frequency of Gonadotropin-Releasing Hormone (GnRH) release.[2] This reduction in GnRH subsequently blunts the pre-ovulatory surge of Luteinizing Hormone (LH), a critical step for ovulation.[2] The loss of the LH surge inhibits the release of an egg from the ovary, thereby preventing pregnancy.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of Norgestrel in preventing ovulation.

References

- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Norgestrel using Norgestrel-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Norgestrel in biological matrices, specifically human plasma, using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol details the use of Norgestrel-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Introduction

Norgestrel is a synthetic progestin widely used in oral contraceptives. Accurate quantification of Norgestrel in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity, allowing for the precise measurement of low concentrations of Norgestrel typically found in clinical and research samples. The use of a stable isotope-labeled internal standard, this compound, minimizes variability introduced during sample preparation and analysis, leading to reliable and reproducible results.

Experimental Workflow

The overall experimental workflow for the quantification of Norgestrel is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample extraction, chromatographic separation, and detection by mass spectrometry.

Detailed Experimental Protocols

Materials and Reagents

-

Norgestrel (analytical standard)

-

This compound (internal standard)

-

Human plasma (drug-free, with K2EDTA or K3EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Ammonia solution (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norgestrel and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Norgestrel stock solution with a 50:50 mixture of methanol and water to create working standard solutions for spiking into plasma to prepare calibration standards.

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration.

Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the Norgestrel working standard solutions into blank human plasma to prepare a series of calibration standards (CS). A typical calibration range is 300 pg/mL to 50,000 pg/mL.[1]

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma using a separate stock solution of Norgestrel from that used for the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of plasma sample (unknown, CS, or QC) in a polypropylene tube, add a specified volume of the this compound internal standard working solution (e.g., 50 µL of 500 ng/mL).

-

Vortex the mixture for approximately 30 seconds.

-

Add a basifying agent, such as a small volume of ammonia solution, to adjust the pH.

-

Add 3 mL of MTBE, cap the tube, and vortex vigorously for 5-10 minutes.

-

Centrifuge the sample at approximately 4500 rpm for 10 minutes to separate the organic and aqueous layers.[2]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 150 µL of a reconstitution solution (e.g., 50:50 methanol:water).[2]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 or Phenyl reverse-phase column (e.g., Zorbax XDB-Phenyl, 3.5 µm, 75 x 4.6 mm) is suitable for separation.[1]

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Gradient: A gradient elution is typically used to ensure good separation and peak shape.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Norgestrel: The protonated precursor ion [M+H]+ is m/z 313.3. A common and stable product ion is m/z 245.4.[1]

-

This compound: The protonated precursor ion [M+H]+ will be m/z 318.3 (assuming a +5 Da shift). The corresponding stable product ion would be expected at m/z 250.4. Note: These transitions should be optimized on the specific instrument being used.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis and Quantification

-

Integrate the peak areas for Norgestrel and this compound for all samples.

-

Calculate the peak area ratio of Norgestrel to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the calibration curve.

-

Use the regression equation to calculate the concentration of Norgestrel in the unknown and QC samples.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Table 1: Summary of Quantitative Data from Validated LC-MS/MS Methods for Norgestrel/Levonorgestrel

| Parameter | Result | Reference |

| Linearity Range | 304.356 - 50,807.337 pg/mL | [1] |

| 49.6 - 1500 pg/mL (Levonorgestrel) | [2] | |

| 0.2 - 50 ng/mL | ||

| Correlation Coefficient (r²) | ≥ 0.99 | [2] |

| Lower Limit of Quantification (LLOQ) | 304.356 pg/mL | [1] |

| 49.6 pg/mL (Levonorgestrel) | [2] | |

| 0.2 ng/mL | ||

| Intra-day Precision (%CV) | < 11.0% | [1] |

| < 15% (Levonorgestrel) | [2] | |

| Inter-day Precision (%CV) | < 11.0% | [1] |

| < 15% (Levonorgestrel) | [2] | |

| Intra-day Accuracy (%Bias) | < 9.0% | [1] |

| ± 15% (Levonorgestrel) | [2] | |

| Inter-day Accuracy (%Bias) | < 9.0% | [1] |

| ± 15% (Levonorgestrel) | [2] | |

| Recovery | Not explicitly stated, but LLE is a high-recovery technique. | [2] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Norgestrel in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol can be readily adapted and validated for use in various research and clinical settings, supporting the development and monitoring of Norgestrel-containing pharmaceuticals.

References

- 1. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Preparing Norgestrel-d5 Internal Standard Stock Solution

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis using techniques such as LC-MS/MS.

Introduction An internal standard (IS) is crucial for accurate and precise quantification in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[1] A stable isotope-labeled (SIL) internal standard, such as Norgestrel-d5, is considered the gold standard as it shares near-identical chemical and physical properties with the analyte (Norgestrel), ensuring similar behavior during sample preparation, extraction, and ionization.[1][2] This protocol provides a detailed methodology for the preparation, storage, and handling of this compound internal standard stock solutions to ensure the integrity and reliability of quantitative analytical data.

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a working standard solution of this compound.

1. Materials and Equipment

-

Dimethyl sulfoxide (DMSO, optional, for higher solubility)[3][4][8]

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated air-displacement pipettes and tips

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with screw caps for storage

2. Safety Precautions

-

Norgestrel is a synthetic steroid and should be handled as a hazardous compound.[3][4][9]

-

Always consult the Safety Data Sheet (SDS) before handling the compound.

-

Prepare all solutions in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

3. Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the most concentrated standard from which all subsequent dilutions are made.

-

Weighing: Accurately weigh approximately 1.0 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of methanol (approximately 0.7 mL) to the flask.

-

Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a short period to ensure complete dissolution.[8][10]

-

Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol to the 1 mL mark.

-

Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

-

Transfer & Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name (this compound Primary Stock), concentration (1 mg/mL, adjusted for exact weight), solvent (Methanol), preparation date, and preparer's initials.

4. Preparation of Intermediate Stock Solution (10 µg/mL)

The intermediate stock is used to prepare the final working solutions.

-

Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

-

Dilution: Dilute to the 10 mL mark with methanol.

-

Homogenization: Cap the flask and invert it 10-15 times to ensure thorough mixing.

-

Transfer & Labeling: Transfer to a labeled amber glass vial, noting it as the "Intermediate Stock" with the new concentration (10 µg/mL).

5. Preparation of Working Internal Standard Solution (100 ng/mL)

The working solution is the final standard that is typically added to analytical samples. Its concentration should be optimized based on the specific analytical method.

-

Pipetting: Transfer 1.0 mL of the 10 µg/mL Intermediate Stock Solution into a 100 mL Class A volumetric flask.

-

Dilution: Dilute to the 100 mL mark with the appropriate solvent (often the initial mobile phase composition, e.g., 50:50 Methanol:Water).

-

Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.

-

Transfer & Labeling: Transfer to a labeled amber vial. Working solutions are often prepared fresh before each analytical run to ensure stability and accuracy.[7]

Data Presentation: Summary of Standard Solutions

| Solution Type | Concentration | Recommended Solvent | Storage Temperature | Typical Shelf Life |

| Primary Stock | 1 mg/mL | Methanol or DMSO | -20°C[3][4][5][11] | ≥ 2 years[3][4] |

| Intermediate Stock | 10 µg/mL | Methanol | 2 to 8°C[7] | Up to 6 months[7] |

| Working IS | 100 ng/mL (Example) | Methanol/Water | 2 to 8°C | Prepare fresh daily[7] |

Visualization of the Preparation Workflow

The following diagram illustrates the logical flow of preparing the this compound internal standard solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]

- 7. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. wadsworth.org [wadsworth.org]

Application Notes and Protocols for Norgestrel Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Norgestrel in human plasma for quantitative analysis. The included methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a combined Protein Precipitation with Liquid-Liquid Extraction—are critically evaluated to guide the selection of the most appropriate technique for specific analytical needs.

Introduction

Norgestrel is a synthetic progestin widely used in oral contraceptives. Accurate and reliable quantification of Norgestrel in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The complex nature of plasma necessitates a robust sample preparation method to remove interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and selectivity of the analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines three prevalent sample preparation techniques.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a cost-effective and widely used technique for the purification of Norgestrel from plasma samples.[1] This method relies on the differential solubility of the analyte between two immiscible liquid phases, an aqueous phase (plasma) and an organic solvent.

Experimental Protocol

A detailed protocol for LLE of Norgestrel from human plasma is described below[2]:

-

Sample Aliquoting: Transfer 400 µL of human plasma into a clean polypropylene tube.

-

Internal Standard (IS) Spiking: Add 50 µL of the internal standard working solution to the plasma sample and vortex for 5 seconds.

-

pH Adjustment: Add 300 µL of an extraction buffer (e.g., ammonia solution to adjust pH to 10.0) and vortex for 60 seconds. The alkaline pH ensures that Norgestrel is in its non-ionized form, facilitating its extraction into the organic solvent.[1][2]

-

Extraction: Add 2.5 mL of tertiary butyl methyl ether (tBME), and vortex for 10 minutes, with brief interruptions every minute to ensure thorough mixing.

-

Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer approximately 2.1 mL of the upper organic layer (supernatant) into a new set of pre-labeled tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 ± 5°C.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

References

Application of Norgestrel-d5 in Clinical Trial Sample Analysis: A Comprehensive Guide

Introduction

In the landscape of clinical trial bioanalysis, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For the synthetic progestin Norgestrel, a common component of oral contraceptives, rigorous analytical methodologies are essential to pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, effectively compensating for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the use of Norgestrel-d5 as an internal standard in the analysis of clinical trial samples.

This compound, a deuterated analog of Norgestrel, is an ideal internal standard due to its chemical and physical similarity to the analyte. Co-eluting with Norgestrel, it experiences similar ionization suppression or enhancement in the mass spectrometer source, ensuring accurate quantification across diverse patient samples.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the application of this compound, from sample preparation to data analysis.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for a validated bioanalytical method for Norgestrel using this compound as an internal standard. These values are compiled from various published methods and represent typical performance characteristics.

Table 1: LC-MS/MS Parameters for Norgestrel and this compound

| Parameter | Norgestrel | This compound (Internal Standard) |

| Precursor Ion (m/z) | 313.3 | 319.0 |

| Product Ion (m/z) | 245.4 | 251.3 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

Source: Based on data from a study on UFLC-MS/MS assay for norgestrel.[2]

Table 2: Bioanalytical Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity Range (pg/mL) | r² ≥ 0.99 | 304.356 - 50807.337 |

| Lower Limit of Quantification (LLOQ) (pg/mL) | Signal-to-Noise Ratio ≥ 10 | 304.356 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.0% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.0% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | < 9.0% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | < 9.0% |

| Recovery (%) | Consistent, precise, and reproducible | > 90% |

| Matrix Effect | Consistent and reproducible | Minimal |

Source: Compiled from data on a validated UFLC-MS/MS method for norgestrel.[2][3]

Table 3: Pharmacokinetic Parameters of Norgestrel in Healthy Volunteers

| Pharmacokinetic Parameter | Value |

| Tmax (hours) | 1.0 - 2.0 |

| Cmax (pg/mL) | 6657 - 38990 (highly variable) |

| Elimination Half-life (hours) | 20 - 60 |

Source: Data from pharmacokinetic studies of norgestrel.[4][5]

II. Experimental Protocols

This section details the methodologies for the analysis of Norgestrel in clinical trial samples using this compound as an internal standard.

A. Preparation of Stock and Working Solutions

-

Norgestrel Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Norgestrel reference standard in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Norgestrel Working Standards: Prepare a series of working standards by serially diluting the Norgestrel stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into blank plasma to create calibration standards.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 500 ng/mL.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a robust and cost-effective method for extracting Norgestrel from human plasma.[6]

-

Sample Aliquoting: To a 1.5 mL polypropylene tube, add 400 µL of human plasma sample (calibration standard, quality control, or clinical sample).

-

Internal Standard Spiking: Add 50 µL of the this compound working solution (500 ng/mL) to each tube and vortex for 5 seconds.

-

Buffering: Add 300 µL of extraction buffer (e.g., 0.1 M ammonium hydroxide, pH 10) and vortex for 60 seconds.

-

Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE), and vortex for 10 minutes.

-

Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer approximately 2.1 mL of the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Norgestrel.

-

Liquid Chromatography (LC):

-

Column: Zorbax XDB-Phenyl, 2.1 x 50 mm, 3.5 µm particle size, or equivalent.[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 15 µL.[6]

-

Column Temperature: 40°C.[7]

-

Run Time: Approximately 2.0 minutes.[2]

-

-

Mass Spectrometry (MS/MS):

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gas Settings: Optimize nebulizer, heater, and collision gas pressures according to the instrument manufacturer's recommendations.

-

III. Visualizations

The following diagrams illustrate the key workflows and logical relationships in the bioanalytical process.

References

- 1. scispace.com [scispace.com]

- 2. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. extranet.who.int [extranet.who.int]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Norgestrel-d5 in Hormonal Contraceptive Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Norgestrel-d5 in hormonal contraceptive research. Detailed protocols for key experimental assays are provided, along with a summary of relevant quantitative data for its non-deuterated counterpart, Norgestrel, and its active enantiomer, Levonorgestrel. This compound, a deuterated analog of Norgestrel, primarily serves as an invaluable internal standard for quantitative bioanalysis due to its similar physicochemical properties and distinct mass spectrometric signature.

Introduction to Norgestrel and this compound

Norgestrel is a synthetic second-generation progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] It is a racemic mixture of two stereoisomers: dextro-norgestrel (inactive) and levo-norgestrel (biologically active).[1][2] Levonorgestrel is the component responsible for the contraceptive effects. Norgestrel, typically in combination with an estrogen, is widely used in oral contraceptives to prevent pregnancy.[2][3] Its mechanism of action involves binding to progesterone and estrogen receptors, which in turn suppresses the release of gonadotropin-releasing hormone (GnRH), blunts the luteinizing hormone (LH) surge, and ultimately inhibits ovulation.[2][4]

This compound is a stable isotope-labeled version of Norgestrel, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the unlabeled drug.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available as its primary role is an internal standard, the following tables summarize key parameters for Norgestrel and Levonorgestrel, which are essential for understanding its biological context.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |

| Levonorgestrel | Progesterone Receptor | 323 | Progesterone |

| Levonorgestrel | Androgen Receptor | 58 | Dihydrotestosterone |

| Levonorgestrel | Glucocorticoid Receptor | 7.5 | Dexamethasone |

| Levonorgestrel | Mineralocorticoid Receptor | 17 | Aldosterone |

| Levonorgestrel | Estrogen Receptor | < 0.02 | Estradiol |

Table 2: Pharmacokinetic Parameters of Levonorgestrel (in women)

| Parameter | Value |

| Bioavailability | ~100% |

| Protein Binding | ~98% (primarily to SHBG) |

| Volume of Distribution | 1.8 L/kg |

| Half-life | 24-32 hours |

| Metabolism | Primarily hepatic (reduction and conjugation) |

| Excretion | Urine and feces |

Signaling Pathways of Norgestrel

Norgestrel, through its active form Levonorgestrel, exerts its effects by interacting with the progesterone receptor (PR). The binding of Levonorgestrel to PR initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of Levonorgestrel to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term effects of progestins.

Caption: Genomic signaling pathway of Norgestrel.

Non-Genomic Signaling Pathway

Norgestrel can also induce rapid, non-genomic effects that do not require gene transcription. These effects are initiated by the interaction of Norgestrel with membrane-associated progesterone receptors, leading to the activation of cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway (MAPK pathway). This rapid signaling can influence various cellular processes, including ion channel function and kinase activity.

Caption: Non-genomic signaling pathway of Norgestrel.

Experimental Protocols

The following are detailed protocols for key experiments in hormonal contraceptive research where this compound is utilized as an internal standard or where the biological activity of Norgestrel is assessed.

Protocol 1: Quantitative Analysis of Norgestrel in Human Plasma using LC-MS/MS

This protocol describes a method for the accurate quantification of Norgestrel in human plasma samples, using this compound as an internal standard.

Objective: To determine the concentration of Norgestrel in human plasma.

Materials:

-

Human plasma samples

-

Norgestrel analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Norgestrel and this compound in methanol.

-

Prepare calibration standards by spiking known concentrations of Norgestrel into drug-free human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 500 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute Norgestrel and this compound with an appropriate organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution program to separate Norgestrel from endogenous plasma components.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Norgestrel: precursor ion m/z -> product ion m/z (e.g., 313.2 -> 245.2)

-

This compound: precursor ion m/z -> product ion m/z (e.g., 318.2 -> 250.2)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for Norgestrel and this compound.

-

Calculate the peak area ratio (Norgestrel/Norgestrel-d5).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Norgestrel in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis of Norgestrel.

Protocol 2: In Vitro Metabolism of Norgestrel in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Norgestrel in human liver microsomes (HLMs), a key experiment in early drug development.

Objective: To determine the rate of metabolism of Norgestrel in HLMs.

Materials:

-

Norgestrel

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally unrelated compound or this compound)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer, HLMs, and Norgestrel in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of Norgestrel at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Norgestrel remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

-

Caption: Workflow for in vitro metabolism assay.

Protocol 3: Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Norgestrel for the progesterone receptor.

Objective: To measure the relative binding affinity (RBA) of Norgestrel to the progesterone receptor.

Materials:

-

Norgestrel

-

Radiolabeled progestin (e.g., [³H]-Promegestone (R5020))

-